molecular formula C10H10OS B14649894 6-Phenyl-2,3-dihydro-1,4-oxathiine CAS No. 41803-45-6

6-Phenyl-2,3-dihydro-1,4-oxathiine

Cat. No.: B14649894
CAS No.: 41803-45-6
M. Wt: 178.25 g/mol
InChI Key: RPDPJZMFZRPBAF-UHFFFAOYSA-N
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Description

6-Phenyl-2,3-dihydro-1,4-oxathiine is a heterocyclic compound that contains both sulfur and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-2,3-dihydro-1,4-oxathiine can be achieved through several methods. One common approach involves the reaction of malononitrile, elemental sulfur, and three-membered heterocyclic compounds. This method is efficient and straightforward, providing good yields of the desired product . Another method involves the amine-catalyzed reactions of allenoates with dithioesters, which can result in the formation of 2,3-dihydro-1,4-oxathiine derivatives through formal [4+2] and [2+2] cycloadditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and the availability of starting materials. The reaction conditions are optimized to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Phenyl-2,3-dihydro-1,4-oxathiine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur and oxygen atoms in the ring, which can interact with different reagents.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced sulfur-containing compounds.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles that can replace hydrogen atoms or other substituents on the ring.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced sulfur compounds.

Scientific Research Applications

6-Phenyl-2,3-dihydro-1,4-oxathiine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenyl-2,3-dihydro-1,4-oxathiine involves its interaction with specific molecular targets. One known target is succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle and electron transport chain. The compound binds to the quinone reduction site of the enzyme complex, preventing ubiquinone from binding and thereby inhibiting the enzyme’s activity . This inhibition disrupts cellular respiration and energy production in fungi, making it an effective fungicide.

Comparison with Similar Compounds

6-Phenyl-2,3-dihydro-1,4-oxathiine can be compared to other similar compounds, such as:

Uniqueness: The uniqueness of this compound lies in its specific structural features and its ability to undergo a variety of chemical reactions. Its versatility in synthesis and applications makes it a valuable compound in both research and industry.

Properties

CAS No.

41803-45-6

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

6-phenyl-2,3-dihydro-1,4-oxathiine

InChI

InChI=1S/C10H10OS/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,8H,6-7H2

InChI Key

RPDPJZMFZRPBAF-UHFFFAOYSA-N

Canonical SMILES

C1CSC=C(O1)C2=CC=CC=C2

Origin of Product

United States

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